Methyl 3-(iodomethyl)cyclobutanecarboxylate
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Overview
Description
Methyl 3-(iodomethyl)cyclobutanecarboxylate is an organic compound with the molecular formula C7H11IO2 and a molecular weight of 254.07 g/mol . It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with methanol, and an iodine atom is attached to the methyl group at the 3-position of the cyclobutane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(iodomethyl)cyclobutanecarboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by the halogenation of the methyl group using iodine and a suitable oxidizing agent .
Industrial Production Methods
the general approach would involve large-scale esterification and halogenation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(iodomethyl)cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-(methyl)cyclobutanecarboxylate.
Oxidation Reactions: The iodine atom can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products
Scientific Research Applications
Methyl 3-(iodomethyl)cyclobutanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(iodomethyl)cyclobutanecarboxylate involves its reactivity due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(bromomethyl)cyclobutanecarboxylate
- Methyl 3-(chloromethyl)cyclobutanecarboxylate
- Methyl 3-(fluoromethyl)cyclobutanecarboxylate
Uniqueness
Methyl 3-(iodomethyl)cyclobutanecarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C7H11IO2 |
---|---|
Molecular Weight |
254.07 g/mol |
IUPAC Name |
methyl 3-(iodomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11IO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 |
InChI Key |
BUVPIEMUNYQJAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)CI |
Origin of Product |
United States |
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